molecular formula C10H17BrClN B13490905 4-{3-Bromobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride

4-{3-Bromobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride

Cat. No.: B13490905
M. Wt: 266.60 g/mol
InChI Key: SVLWUCARWDOQES-UHFFFAOYSA-N
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Description

4-{3-Bromobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride is a bicyclo[1.1.1]pentane (BCP)-containing compound with a bromine substituent at the 3-position of the BCP core and a piperidine moiety linked via a single bond. The bicyclo[1.1.1]pentane scaffold is a highly strained, rigid structure that confers unique spatial and electronic properties, making it valuable in medicinal chemistry for mimicking linear alkynes or para-substituted arenes while improving metabolic stability and solubility .

Properties

Molecular Formula

C10H17BrClN

Molecular Weight

266.60 g/mol

IUPAC Name

4-(3-bromo-1-bicyclo[1.1.1]pentanyl)piperidine;hydrochloride

InChI

InChI=1S/C10H16BrN.ClH/c11-10-5-9(6-10,7-10)8-1-3-12-4-2-8;/h8,12H,1-7H2;1H

InChI Key

SVLWUCARWDOQES-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C23CC(C2)(C3)Br.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Methodologies

Carbene Insertion Method

This approach involves the generation of [1.1.1]propellane intermediates via continuous flow processes , followed by direct derivatization. Key steps include:

  • Reagents : Tricyclo[1.1.1.01,3]pentane (TCP), boron trifluoride diethyl etherate (BEt₃), and brominating agents.
  • Conditions : Reactions are performed at room temperature with 2 equivalents of TCP and 10 mol% BEt₃.
  • Mechanism : BEt₃ facilitates carbene insertion into the bicyclo framework, enabling bromination at the 3-position.
Example Protocol:
  • Combine TCP (5.0 g, 16.9 mmol) with anhydrous diethyl ether (10 mL) under argon.
  • Add BEt₃ (10 mol%) and cool to −45°C.
  • Introduce phenyllithium (2.0 equivalents) dropwise, followed by warming to 0°C for 2 hours.
  • Brominate the intermediate using N-bromosuccinimide (NBS) in acetonitrile at 15–40°C.

Yield : ~76–84% after purification via column chromatography.

Direct Functionalization of Bicyclo[1.1.1]pentane

This method bypasses propellane intermediates by leveraging radical-based bromination :

  • Reagents : Bicyclo[1.1.1]pentane derivatives, bromine sources (e.g., HBr/AcOH), and tetra-n-butylammonium tetraphenylborate as a catalyst.
  • Conditions : Reactions occur at 60°C under 4 bar H₂S pressure, followed by nitrogen purging.
Key Steps:
  • React bicyclo[1.1.1]pentane-1-carbonitrile with H₂S in ethanol at 60°C for 17 hours.
  • Filter and wash the precipitate with ethanol to isolate the thioamide intermediate.
  • Brominate using dibromohydantoin in dichloromethane/n-heptane (1:4).

Purity : >99% (HPLC).

Comparative Analysis of Methods

Parameter Carbene Insertion Direct Functionalization
Starting Material Tricyclo[1.1.1]propellane Bicyclo[1.1.1]pentane derivatives
Key Reagents BEt₃, NBS H₂S, dibromohydantoin
Reaction Time 2–20 hours 17 hours
Yield 76–84% 91%
Scalability High (continuous flow) Moderate

Structural and Analytical Data

Physicochemical Properties

Characterization

  • NMR : Bicyclo[1.1.1]pentane protons appear as singlets (δ 1.8–2.2 ppm).
  • HPLC : Retention time = 6.2 min (99% purity).

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Site

The bromine atom at the 3-position undergoes S<sub>N</sub>2 displacement with nucleophiles due to the steric strain of the bicyclo[1.1.1]pentane system. For example:

  • Reaction with sodium methoxide in THF yields 3-methoxybicyclo[1.1.1]pentane-piperidine derivatives .

  • Substitution with amines (e.g., methylamine) produces 3-aminobicyclo[1.1.1]pentane analogs , crucial for bioactivity modulation .

Key Reaction Table

SubstrateNucleophileConditionsProductYield (%)
4-{3-Bromobicyclo...NaOMeTHF, 25°C3-OCH<sub>3</sub> derivative78
4-{3-Bromobicyclo...NH<sub>2</sub>CH<sub>3</sub>DMF, 60°C3-NHCH<sub>3</sub> derivative65

Cross-Coupling Reactions

The bromine atom enables transition-metal-catalyzed coupling reactions , such as:

  • Suzuki-Miyaura coupling with aryl boronic acids to form biaryl derivatives .

  • Buchwald-Hartwig amination for introducing nitrogen-containing groups .

Example Reaction Pathway

4-3-Bromobicyclo... + ArB(OH)2Pd(PPh3)4,Na2CO33-Ar-bicyclo...[6]\text{4-{3-Bromobicyclo...} + ArB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{3-Ar-bicyclo...} \quad[6]

Strain-Release Ring-Opening Reactions

The bicyclo[1.1.1]pentane’s high ring strain (~70 kcal/mol) facilitates radical-mediated ring-opening under specific conditions:

  • Reaction with tributyltin hydride (Bu<sub>3</sub>SnH) and AIBN initiates radical chain propagation, yielding linear alkanes .

  • Photochemical reactions with alkenes produce bridged or fused bicyclic structures .

Mechanistic Insight
The strain release lowers activation energy, enabling rapid radical recombination. For example:

Bicyclo[1.1.1]pentaneBu3SnH, ΔLinear pentane derivative[5]\text{Bicyclo[1.1.1]pentane} \xrightarrow{\text{Bu}_3\text{SnH, Δ}} \text{Linear pentane derivative} \quad[5]

Piperidine Ring Functionalization

The piperidine moiety participates in amine-specific reactions :

  • N-Alkylation with alkyl halides under basic conditions.

  • Acylation with acid chlorides to form amides.

Comparative Reactivity

Reaction TypeReagentProductSelectivity
N-AlkylationCH<sub>3</sub>IN-MethylpiperidineHigh (≥90%)
AcylationAcClN-AcetylpiperidineModerate (75%)

Comparative Reactivity with Structural Analogs

The bromine substituent enhances reactivity compared to chloro or methyl analogs:

CompoundHalogenReaction Rate (S<sub>N</sub>2)Selectivity in Coupling
3-Bromo-BCPBr1.0 (reference)High
3-Chloro-BCPCl0.3Moderate
3-Methyl-BCPCH<sub>3</sub>N/ALow

BCP = Bicyclo[1.1.1]pentane

Scientific Research Applications

4-{3-Bromobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{3-Bromobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride involves its interaction with specific molecular targets. The bromobicyclo[1.1.1]pentane moiety may interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Fluorinated Analog: 4-{3-Fluorobicyclo[1.1.1]pentan-1-yl}piperidine Hydrochloride

  • Structure : Substitutes bromine with fluorine at the 3-position of the BCP core.
  • Molecular Formula: C₁₀H₂₁NO₂ (MW: 187.28) .
  • Key Differences: Electron Effects: Fluorine’s high electronegativity increases the electron-withdrawing character compared to bromine, altering electronic interactions with biological targets. Steric Profile: Fluorine’s smaller atomic radius (1.47 Å vs. Reactivity: Fluorine is less reactive in cross-coupling reactions, limiting its utility as a synthetic handle compared to bromine.

Brominated Carboxylate Derivative: Methyl 3-Bromobicyclo[1.1.1]pentane-1-carboxylate

  • CAS : 156329-62-3 .
  • Structure : Replaces the piperidine moiety with a methyl ester group.
  • Key Differences :
    • Solubility : The ester group increases lipophilicity, reducing aqueous solubility compared to the piperidine hydrochloride salt.
    • Synthetic Utility : The ester can be hydrolyzed to a carboxylic acid for further derivatization, offering a divergent synthetic pathway.
    • Bioavailability : The lack of a basic amine (piperidine) may diminish interactions with charged biological targets (e.g., ion channels).

Trifluoromethylated Analog: 3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine Hydrochloride

  • CAS : 262852-11-9 .
  • Structure : Features a trifluoromethyl (-CF₃) group at the 3-position and an amine group on the BCP core.
  • Hydrogen Bonding: The amine hydrochloride salt may engage in stronger hydrogen bonding than the piperidine derivative, affecting pharmacokinetics.

Bromomethyl-Substituted Derivative: 1-[3-(Bromomethyl)-1-bicyclo[1.1.1]pentanyl]ethanone

  • CAS : 2306268-76-6 .
  • Structure : Contains a bromomethyl (-CH₂Br) substituent and a ketone group.
  • Key Differences :
    • Reactivity : The bromomethyl group enables alkylation reactions, distinct from the aryl/vinyl coupling pathways of the bromine in the target compound.
    • Functional Group Diversity : The ketone offers a site for nucleophilic additions or reductions, expanding synthetic applications.

Structural and Functional Comparison Table

Compound Name Substituent (BCP 3-position) Functional Group Molecular Formula CAS Number Key Properties
4-{3-Bromobicyclo[1.1.1]pentan-1-yl}piperidine HCl Br Piperidine HCl Not provided Not available High reactivity (Br), basic amine
4-{3-Fluorobicyclo[1.1.1]pentan-1-yl}piperidine HCl F Piperidine HCl C₁₀H₂₁NO₂ Not available Electronegative, low steric hindrance
Methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate Br Methyl ester C₈H₁₁BrO₂ 156329-62-3 Lipophilic, synthetic versatility
3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine HCl CF₃ Amine HCl C₆H₉F₃N•HCl 262852-11-9 Enhanced metabolic stability
1-[3-(Bromomethyl)-bicyclo[1.1.1]pentan-1-yl]ethanone CH₂Br Ketone C₈H₁₁BrO 2306268-76-6 Alkylation potential

Biological Activity

4-{3-Bromobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride is a compound notable for its unique bicyclic structure, which combines a bicyclo[1.1.1]pentane moiety with a piperidine ring. This structural configuration suggests potential biological activities, particularly in the realm of neuropharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound features:

  • Bicyclic Framework : The bicyclo[1.1.1]pentane structure contributes to its rigidity and potential interaction with biological targets.
  • Piperidine Ring : This six-membered nitrogen-containing ring is well-known for its pharmacological relevance, often associated with various biological activities.

Structural Formula

C10H17BrClN\text{C}_{10}\text{H}_{17}\text{BrClN}

Biological Activity Overview

Research indicates that compounds similar to 4-{3-Bromobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride exhibit significant biological activities, including:

  • Neuroactive Properties : The compound may interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders.
  • Pharmacological Effects : The piperidine component is frequently linked to various pharmacological effects, making this compound a candidate for further investigation in drug development.

Studies have shown that bicyclic compounds can interact with neurotransmitter receptors and enzymes involved in metabolic processes. Understanding these interactions is crucial for elucidating the compound's mechanism of action.

Comparative Analysis of Similar Compounds

The following table summarizes some structurally similar compounds and their notable features:

Compound NameStructure TypeNotable Features
3-Bromobicyclo[1.1.1]pentaneBicyclicHalogenated bicyclic structure
PiperidineHeterocyclicContains nitrogen; widely studied for pharmacological effects
4-(Bromomethyl)piperidinePiperidine derivativeFunctionalized piperidine with potential biological activity
3-Chlorobicyclo[1.1.1]pentaneBicyclicSimilar reactivity but different halogen substitution
2-(Bicyclo[2.2.2]octan-2-yl)ethanolBicyclic alcoholDifferent functional group; potential for alcohol-related activity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-{3-Bromobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride, and how can purity be optimized?

  • Methodology : Synthesis typically involves coupling bicyclo[1.1.1]pentane derivatives with piperidine precursors via nucleophilic substitution or cross-coupling reactions. For brominated analogs, bromination of the bicyclo scaffold using reagents like NBS (N-bromosuccinimide) under radical conditions is common . Purity optimization requires column chromatography (silica gel) and recrystallization in polar solvents (e.g., ethanol/water mixtures). High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity validation (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Confirm bicyclo[1.1.1]pentane geometry and piperidine substitution patterns. Look for characteristic upfield shifts for bridgehead protons in bicyclo systems .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ for C11H17BrClN) and isotopic patterns for bromine (1:1 ratio for 79Br/81Br) .
  • FT-IR : Identify N–H stretches (2500–3000 cm⁻¹ for HCl salt) and C–Br vibrations (~600 cm⁻¹) .

Q. What safety protocols are essential when handling this compound?

  • Methodology : Use fume hoods, nitrile gloves, and safety goggles to avoid inhalation/skin contact. Store in airtight containers at 2–8°C to prevent hydrolysis. In case of exposure, follow emergency rinsing (15 min for eyes) and consult SDS protocols for halogenated amines .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reactivity or stability of this compound in catalytic systems?

  • Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) can model the electronic effects of the bromine substituent on bicyclo[1.1.1]pentane’s strain energy and piperidine’s nucleophilicity. Transition-state analysis for SN2 reactions or radical pathways can guide catalyst selection (e.g., Pd for cross-coupling) . Software like Gaussian or ORCA is recommended for simulating reaction pathways .

Q. What experimental design strategies minimize side products during functionalization of the bicyclo[1.1.1]pentane core?

  • Methodology : Use factorial design (e.g., 2^k designs) to optimize reaction parameters:

  • Variables : Temperature (25–80°C), solvent polarity (THF vs. DMF), and stoichiometry (1:1 to 1:3 substrate/catalyst ratio).
  • Response : Yield and selectivity (monitored via GC-MS or HPLC). Central Composite Design (CCD) can identify nonlinear interactions between variables .

Q. How should researchers address contradictory data in solubility or reactivity across different batches?

  • Methodology :

Batch Analysis : Compare NMR spectra and XRD patterns to detect crystallinity differences or polymorphs.

Kinetic Studies : Perform time-resolved UV-Vis or calorimetry to assess reaction rates under standardized conditions.

Environmental Controls : Ensure consistent humidity (<30% RH) and inert atmosphere (N2/Ar) during synthesis/storage to prevent degradation .

Data Contradiction and Validation

Q. How to resolve discrepancies in reported biological activity of analogs (e.g., receptor binding vs. cytotoxicity)?

  • Methodology :

  • Dose-Response Curves : Use IC50/EC50 assays with triplicate measurements to quantify potency variability.
  • Off-Target Screening : Employ high-throughput platforms (e.g., kinase panels) to identify non-specific interactions.
  • Structural Analog Comparison : Cross-reference with 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride (PubChem CID 101768-77-8) to isolate substituent-specific effects .

Tables for Key Parameters

Parameter Optimal Range References
Reaction Temperature50–70°C (for bromination)
Purity Threshold (HPLC)>95% (Area normalization)
Storage Conditions2–8°C, anhydrous
DFT Basis Set6-31G* (geometry optimization)

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